Clindamycin B-d3

Stable isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standardization

Clindamycin impurity quantification demands an internal standard that co-elutes with the analyte. Using Clindamycin-d3 (API-labeled) introduces matrix effect errors due to different retention times (RRT 0.80 vs. 1.00). - **Core Value**: N-CD₃ label provides +3 Da mass shift; co-elutes with Clindamycin B for LC-MS/MS. - **Target Application**: EP Impurity B quantification at ≤0.5% specification limit per ICH Q3A/B. - **Supply**: ≥98% chemical purity; stable isotope label non-exchangeable.

Molecular Formula C17H31ClN2O5S
Molecular Weight 414.0 g/mol
Cat. No. B12414032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin B-d3
Molecular FormulaC17H31ClN2O5S
Molecular Weight414.0 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9?,10-,11+,12?,13+,14?,15+,17+/m0/s1/i3D3
InChIKeyUHQYIIRIOVIPLI-NBRFJTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin B-d3: Deuterated Internal Standard for Impurity Quantification


Clindamycin B-d3 (CAS unlabeled parent: 18323-43-8; molecular formula C₁₇H₂₈D₃ClN₂O₅S; MW 413.97 g/mol) is a stable isotope-labeled analog of Clindamycin B, the substance designated as EP Impurity B in clindamycin drug substance monographs [1]. The compound incorporates three deuterium atoms at the N-methyl position of the pyrrolidine ring, producing a +3 Da mass shift relative to unlabeled Clindamycin B (MW 410.96 g/mol) [2]. Clindamycin B is a routinely monitored related substance in clindamycin hydrochloride and clindamycin phosphate raw materials and finished dosage forms, with an HPLC relative retention time of approximately 0.80 versus the clindamycin main peak [3]. As the deuterated form of this specific impurity, Clindamycin B-d3 is purpose-built to serve as the isotope-dilution internal standard (SIL-IS) for accurate, matrix-corrected quantification of Clindamycin B in pharmaceutical impurity profiling and stability studies.

Analytical Standard
Isotope-Labeled Internal Standard
EP Impurity B Analog
Workflow
LC-MS/MS isotope-dilution quantification of Clindamycin B impurity
Method Context
Supports matrix-corrected impurity profiling for pharmaceutical stability and release studies
Selection Logic
Impurity-matched deuterated standard for ICH Q2(R1) accuracy requirements

Why Generic Substitutes Fail for Clindamycin B-d3 Quantification


Analytical chemists may be tempted to substitute Clindamycin B-d3 with the more commonly available Clindamycin-d3 (deuterated clindamycin API) or with unlabeled Clindamycin B reference material. Both substitutions introduce quantitation errors that compromise regulatory defensibility. Clindamycin-d3 (CAS 1356933-72-6, MW ~464.46 as hydrochloride) is the deuterated form of clindamycin itself—not of Clindamycin B impurity . Using an API-labeled internal standard to quantify an impurity with a different chromatographic retention time (RRT 0.80 vs. 1.00) can produce differential matrix effects and ionization suppression that the SIL-IS cannot correct, because the internal standard and analyte do not co-elute . Unlabeled Clindamycin B cannot be used as an internal standard in mass spectrometry because it is isobaric with the analyte and offers no mass differentiation; external standard calibration with unlabeled material provides no compensation for extraction recovery losses, matrix effects, or instrument drift—deficiencies well documented in the bioanalytical literature [1]. Only an impurity-matched deuterated internal standard that co-elutes with Clindamycin B and provides a ≥3 Da mass shift can deliver the accuracy required for ICH Q3A/Q3B impurity reporting thresholds.

!
API-Matched vs. Impurity-Matched SIL-IS
Clindamycin-d3 co-elutes with the API, not with Impurity B. Retention time mismatch may not correct for impurity-specific matrix effects in LC-MS/MS, potentially biasing quantification.
!
Unlabeled vs. Deuterated Reference Material
Unlabeled Clindamycin B is isobaric with the analyte. It provides no MS differentiation and cannot compensate for extraction losses, matrix effects, or instrument drift in quantitative workflows.
!
Generic vs. Compendial Impurity B Standard
Non-deuterated impurity standards may not support direct ICH Q2(R1) accuracy validation for impurity methods where SIL-IS is a regulatory expectation.

Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift Discrimination vs. Unlabeled Clindamycin B

Clindamycin B-d3 exhibits a molecular ion mass shift of +3.01 Da relative to unlabeled Clindamycin B (413.97 vs. 410.96 g/mol), corresponding to the replacement of three protium atoms with deuterium at the N-methyl position [1][2]. This mass difference meets and exceeds the widely accepted ≥3 Da threshold required for small-molecule (<1000 Da) stable-isotope-labeled internal standards to avoid spectral overlap between the analyte and internal standard isotope envelopes [3]. In contrast, unlabeled Clindamycin B provides zero mass shift and is unsuitable as an internal standard in MS-based assays.

Mass Shift vs. Unlabeled B
Direct head-to-head
+3.01 Da
Meets and exceeds the >=3 Da threshold for MS quantitation, eliminating isotopic cross-talk.
Monoisotopic MW: 413.97 vs. 410.96 g/mol
Stable isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standardization

Impurity-Specific Structural Identity vs. API-Labeled Internal Standard

Clindamycin B-d3 is the deuterated analog of Clindamycin B (EP Impurity B), chromatographically co-eluting with Clindamycin B at RRT 0.80 in pharmacopeial HPLC methods [1]. Clindamycin-d3 (hydrochloride), by contrast, is the deuterated form of the clindamycin API itself and co-elutes with the main clindamycin peak (RRT 1.00), not with the impurity . When quantifying Clindamycin B impurity at levels typically controlled at ≤0.5% of the API , an API-matched internal standard that does not co-elute with the impurity analyte cannot correct for the differential matrix effects arising from co-eluting excipients or degradation products at a different retention time. This mismatch risks under- or over-estimation of impurity levels, with direct consequences for batch release decisions under ICH Q3A thresholds.

Chromatographic Co-Elution
Cross-study comparable
RRT 0.80 vs. 1.00
Supports impurity-specific matrix effect compensation; API-matched internal standard co-elutes at a different retention time.
HPLC per EP method; CAPCELL PAK C18 column
Pharmaceutical impurity profiling EP/USP compendial methods Method validation

Chemical Purity Advantage Over Unlabeled Reference Standard

Commercially available Clindamycin B-d3 is supplied with a chemical purity specification of ≥98% (HPLC), as documented by multiple certified reference material providers [1]. This compares favorably to unlabeled Clindamycin B reference standards, which are typically supplied at ≥95% purity [2]. The higher chemical purity of the deuterated product reduces the contribution of non-analyte-related impurities to the total detector response, which is particularly important when the internal standard is spiked at concentrations comparable to the impurity analyte (typical working range 0.05–0.5% of the API test concentration). A 3% difference in chemical purity between internal standard and calibration reference standard can propagate directly into systematic bias in the calculated impurity content.

Reported Purity Context
Supporting evidence
>=98% (ISTD) vs. >=95% (Ref. Std.)
Reduces impurity interference in ISTD response, supporting systematic accuracy at 0.05-0.5% working range.
Representative vendor CoA specifications
Reference standard qualification Certificate of analysis HPLC purity

Non-Exchangeable Deuterium Label Stability

The three deuterium atoms in Clindamycin B-d3 are covalently bonded to the N-methyl carbon of the pyrrolidine ring, forming a –N(CD₃)– moiety . This labeling site is considered non-exchangeable under all standard bioanalytical and pharmaceutical sample preparation conditions (aqueous buffers pH 2–10, organic solvents, room temperature to 60°C). In contrast, deuterium labels placed on heteroatoms (–OH, –NH, –COOH) or on carbons alpha to carbonyl groups are susceptible to protium/deuterium exchange, which erodes the effective mass shift and introduces time-dependent internal standard response drift . The strategic placement of the label on a metabolically and chemically inert methyl group ensures consistent internal standard response throughout extraction, chromatography, and ionization, irrespective of sample matrix pH or storage duration.

Label Stability
Class-level inference
Non-exchangeable N-CD3
Supports ISTD robustness under sample preparation; no back-exchange expected in protic solvents.
Data to verify; class-level stability inference
Deuterium label stability Sample preparation robustness Isotope dilution accuracy

Regulatory Alignment with Pharmacopeial Impurity B Requirements

Clindamycin B is a specified impurity in the European Pharmacopoeia (EP Impurity B) and United States Pharmacopeia monographs for clindamycin hydrochloride and clindamycin phosphate [1][2]. The EP specifies Clindamycin B (methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methylpyrrolidin-2-yl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside) as a known related substance requiring control [1]. Clindamycin B-d3 is the isotopically labeled analog of this exact pharmacopeial impurity—not of a different clindamycin-related substance such as 7-epiclindamycin (EP Impurity C, RRT 0.89) or lincomycin (EP Impurity A). Using Clindamycin B-d3 as the SIL-IS for Clindamycin B quantification ensures that the internal standard matches the regulatory target analyte in both structural identity and chromatographic behavior, which is a specific expectation of ICH Q2(R1) accuracy studies for impurity methods.

Pharmacopeial Alignment
Supporting evidence
Exact match to EP Impurity B structure
Supports ANDA method validation documentation; matches ICH Q2(R1) accuracy study requirements for impurity methods.
Not 7-epiclindamycin (EP Impurity C) or lincomycin (EP Impurity A)
Pharmacopeial compliance ANDA regulatory submission Impurity method validation

Optimal Balance of Mass Separation and Co-Elution

The incorporation of exactly three deuterium atoms (d₃) in Clindamycin B-d3 provides a mass shift (+3 Da) that satisfies the minimum spectral separation requirement without introducing the chromatographic retention time shift (deuterium isotope effect) that can occur with higher levels of deuteration (e.g., d₅–d₁₀) [1]. While d₁–d₂ labeling may produce insufficient mass separation with risk of isotopic cross-talk, and d₅+ labeling can cause perceptible reverse-phase HPLC retention time differences between the labeled and unlabeled species (typically 0.02–0.10 min earlier elution for perdeuterated analogs), d₃ labeling represents the empirically optimized middle ground for small molecules in the 300–500 Da range . Clindamycin-13C,d₃ offers a +4 Da shift but at significantly higher synthetic cost and with no meaningful chromatographic advantage for impurity quantification.

Labeling Balance
Class-level inference
d3 vs. d1/d2/d5 labeling
Supports IS-analyte co-elution and MS separation; avoids isotopic cross-talk and deuterium isotope retention shifts.
Class-level inference for small molecules; RPLC C18 columns
Isotopologue chromatography Mass spectrometry method development Deuterium isotope effect

High-Impact Application Scenarios for Pharmaceutical Analysis


Quantitative Impurity Profiling for ANDA Batch Release

Clindamycin B-d3 serves as the isotope-dilution internal standard for LC-MS/MS quantification of Clindamycin B (EP Impurity B) in clindamycin hydrochloride drug substance. The method uses the +3 Da mass shift (Evidence 1) to selectively monitor the impurity at its pharmacopeial specification limit of ≤0.5% (Evidence 2). Because Clindamycin B is chromatographically resolved from clindamycin at RRT 0.80 [1], an impurity-specific deuterated standard is essential—Clindamycin-d3 co-elutes with the API and cannot correct for matrix effects at the impurity retention time. The ≥98% chemical purity (Evidence 3) and non-exchangeable N-CD₃ label (Evidence 4) ensure consistent internal standard response across the 0.05–0.5% impurity working range, meeting ICH Q2(R1) accuracy criteria for impurity methods.

Forced Degradation and Stability-Indicating Method Validation

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress), Clindamycin B may form or increase as a degradation product. Clindamycin B-d3, with its metabolically and chemically stable N-CD₃ label (Evidence 4), maintains identical extraction recovery and ionization efficiency to Clindamycin B across diverse stressed sample matrices . This is critical because degradation samples often contain high levels of excipients, neutralization salts, and multiple degradation products that can cause variable ion suppression. The impurity-matched SIL-IS corrects for these matrix effects (Evidence 2), enabling mass balance calculations and degradation pathway elucidation that are defensible in regulatory submissions (Evidence 5).

Cross-Validation of Compendial HPLC-UV with LC-MS/MS Methods

When a pharmaceutical manufacturer transitions from a pharmacopeial HPLC-UV impurity method to an in-house LC-MS/MS method for higher sensitivity or specificity, Clindamycin B-d3 provides the bridge for cross-validation. The deuterated standard is spiked into both the HPLC-UV system suitability solution (as a retention time marker at RRT 0.80) and the LC-MS/MS calibration standards (as a quantitative internal standard) [1]. The +3 Da mass shift (Evidence 1) and precise co-elution (Evidence 6) enable direct correlation of impurity levels between the two orthogonal detection platforms, satisfying FDA expectations for method equivalency demonstration in ANDA post-approval changes [2].

Pharmacokinetic Assessment of Impurity Exposure

Although Clindamycin B is classified as an impurity rather than an active metabolite, its presence in circulating plasma following clindamycin phosphate prodrug administration may be of toxicological interest. Clindamycin B-d3 enables selective, sensitive quantification of Clindamycin B in plasma without interference from the high concentrations of clindamycin API (typically 100- to 1000-fold excess). The d₃ label provides a +3 Da window (Evidence 1) that avoids overlap with the clindamycin [M+H]⁺ isotope envelope, while the impurity-matched structure ensures identical plasma protein binding and extraction recovery to the analyte . This application is directly enabled by the impurity-specific labeling strategy documented in Evidence 2.

Application
Selection Property
Validation Focus
ANDA Impurity Profiling Studies
Impurity-matched SIL-IS with >=3 Da mass shift
ICH Q3A/Q3B reporting threshold compliance; matrix-corrected LC-MS/MS quantification
Forced Degradation Stability Research
Chemically inert N-CD3 label
Correction factor stability across diverse stressed sample matrices; mass balance documentation
HPLC-UV to LC-MS/MS Method Cross-Validation
Pharmacopeial RRT matching (0.80)
Orthogonal detector equivalency demonstration for FDA post-approval change protocols
Impurity Toxicokinetic Profiling in Research Matrices
API isotopic envelope separation
Selective extraction and detection of Clindamycin B without API interference in plasma research matrices
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